Diastereomeric Control by 2-Methyl Substituent
The 2-methyl substituent on the thiolane ring of the target compound (CAS 1691693-29-4) creates a stereogenic center at C2 adjacent to the C3 quaternary carbon bearing the Boc-amino and carboxylic acid groups. This stereocenter is entirely absent in the commonly available des-methyl analog 3-{[(tert-butoxy)carbonyl]amino}thiolane-3-carboxylic acid (CAS 108329-86-8), which is achiral at the carbon skeleton . The presence of the C2 methyl group introduces steric bulk (ΔMW +14 Da) that biases the thiolane ring pucker and restricts the accessible conformational space of the 5-membered ring, providing a means to control the spatial orientation of the carboxylic acid and amino groups relative to the ring plane during peptide coupling . In constrained peptidomimetic design, this diastereomeric control translates into the ability to access either cis- or trans- relative configurations at C2–C3, a feature leveraged in the synthesis of ATTC-based α/β-peptide foldamers where ring substitution patterns dictated helical handedness [1].
| Evidence Dimension | Presence and position of stereogenic center on saturated heterocycle |
|---|---|
| Target Compound Data | One stereocenter at C2 (adjacent to C3 quaternary center); 2 diastereomeric forms possible (cis/trans relative configuration at C2–C3) |
| Comparator Or Baseline | Des-methyl analog (CAS 108329-86-8): achiral carbon skeleton (no stereocenter on the thiolane ring) |
| Quantified Difference | Qualitative difference: target introduces 1 additional stereogenic center, enabling diastereomeric separation and chiral induction; MW increase of 14 Da (261.34 vs. 247.31 Da) |
| Conditions | Structural comparison based on molecular formula and SMILES analysis; foldamer applications validated in α/β-peptide studies using tetrahydrothiophene-based β-amino acids |
Why This Matters
Procurement of the 2-methyl analog specifically enables diastereoselective synthesis strategies that are impossible with the achiral des-methyl analog, directly impacting lead optimization campaigns where stereochemistry at the constrained residue governs target binding or secondary structure stability.
- [1] Lee, J. Studies on artificial peptides and coordination complexes using tetrahydrothiophene-based chiral β-amino acid. Master's Thesis, KAIST, 2021. ATTC = (3S,4R)-4-aminotetrahydrothiophene-3-carboxylic acid. http://hdl.handle.net/10203/296287. View Source
